molecular formula C10H19NO3 B12448677 tert-butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate

tert-butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B12448677
M. Wt: 201.26 g/mol
InChI Key: IIAIUFFONBIUMS-YUMQZZPRSA-N
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Description

tert-Butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butyl ester group and a hydroxyl group at specific positions on the piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

tert-Butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability by protecting the hydroxyl group from rapid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-hydroxypiperidine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8-6-7(12)4-5-11-8/h7-8,11-12H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

IIAIUFFONBIUMS-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CCN1)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CCN1)O

Origin of Product

United States

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